Ácido 5-metoxi-2-sulfanilbenzoico

Descripción general

Descripción

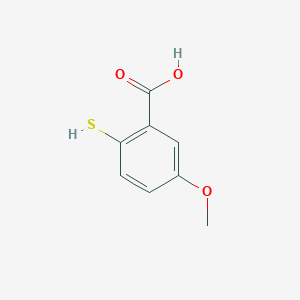

5-Methoxy-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is known for its unique structural features, which include a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core. This compound is also referred to as 2-mercapto-5-methoxybenzoic acid .

Aplicaciones Científicas De Investigación

5-Methoxy-2-sulfanylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mecanismo De Acción

Target of Action

It’s suggested that benzoic acid derivatives can be incorporated into sulfonamide drugs to combat various bacterial infections . This implies that 5-Methoxy-2-sulfanylbenzoic acid could potentially interact with bacterial enzymes or proteins as its primary targets .

Mode of Action

Sulfonamides, which this compound may be a part of, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria . Therefore, it’s plausible that 5-Methoxy-2-sulfanylbenzoic acid might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a sulfonamide analogue, it may interfere with the folic acid synthesis pathway in bacteria, thereby inhibiting bacterial growth .

Result of Action

If it acts as a sulfonamide analogue, it could potentially inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial dna replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product . Another method involves the use of 2-methoxy-5-nitrobenzoic acid as a starting material, which is reduced to 2-methoxy-5-aminobenzoic acid and subsequently converted to 5-Methoxy-2-sulfanylbenzoic acid through thiolation .

Industrial Production Methods

Industrial production of 5-Methoxy-2-sulfanylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2-sulfanylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxybenzoic acid: Lacks the sulfanyl group, resulting in different chemical and biological properties.

2-Sulfanylbenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.

5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of a sulfanyl group, which significantly alters its chemical behavior.

Uniqueness

5-Methoxy-2-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Mercapto-5-methoxybenzoic acid (CAS Number: 16807-37-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

- Molecular Formula : C8H8O3S

- Molecular Weight : 184.21 g/mol

- Structure : The compound features a benzoic acid core with a mercapto group and a methoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

2-Mercapto-5-methoxybenzoic acid exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

In vitro studies have demonstrated that 2-mercapto-5-methoxybenzoic acid derivatives can effectively disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It works by inhibiting key enzymes involved in the inflammatory process, such as lipoxygenase.

- Mechanism : The anti-inflammatory effects are attributed to the mercapto group, which interacts with reactive species and modulates inflammatory pathways.

A study indicated that derivatives containing the mercapto group exhibited enhanced activity against inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research points to the anticancer properties of 2-mercapto-5-methoxybenzoic acid. Its ability to induce apoptosis in cancer cells has been documented.

- Case Study : In a recent study, treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Inflammation Model :

-

Anticancer Activity :

- A detailed investigation into the cytotoxic effects on cancer cell lines revealed that 2-mercapto-5-methoxybenzoic acid induces apoptosis through mitochondrial pathways.

- Results : The compound displayed IC50 values in the low micromolar range for several cancer types, indicating strong potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-37-7 | |

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.